molecular formula C17H11FN2O4S B2547209 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate CAS No. 877636-24-3

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate

Cat. No. B2547209
CAS RN: 877636-24-3
M. Wt: 358.34
InChI Key: YNUFOGDPXFIWLJ-UHFFFAOYSA-N
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Description

The compound of interest, "[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate," appears to be a derivative of benzo[b]pyran with a fluorine substituent and a pyrimidine moiety. This type of compound is relevant in the context of cancer research, as indicated by the first paper, which discusses the anti-lung cancer activity of similar fluoro-substituted benzo[b]pyran compounds . The third paper provides insight into the molecular structure of a related compound, highlighting the dihedral angles between the rings and the presence of weak intermolecular interactions . The fourth paper discusses a compound with a 4-fluoro substituent and a pyrimidine ring, which shows potential as an mGluR1 antagonist with antipsychotic-like effects .

Synthesis Analysis

The synthesis of related compounds involves several steps, starting with the condensation of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes to yield various derivatives. These derivatives can further react with different reagents such as phenylhydrazine, thiourea, and chloroacetic acid to produce pyrazole, pyrimidine thione, and thiazolopyrimidine derivatives, respectively . The synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives, as discussed in the second paper, involves nucleophilic substitution reactions with tosylate and nitro precursors .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by determining the dihedral angles between different rings in the molecules. For instance, the third paper reports a dihedral angle of 75.9° between the fluorophenyl and pyrimidinone rings, and a dihedral angle of 40.3° between the methylphenyl and pyrazole rings . These angles influence the overall shape and potential binding interactions of the molecule.

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and include condensation, nucleophilic substitution, and reactions with various reagents to yield a wide range of derivatives with potential biological activities. The first paper describes reactions that lead to the formation of pyridine and pyran derivatives, as well as dicarbonitrile derivatives . The second paper details the synthesis of 18F-labeled derivatives for tumor imaging with PET .

Physical and Chemical Properties Analysis

While the provided papers do not give explicit details on the physical and chemical properties of the specific compound , they do provide some insights into the properties of similar compounds. For example, the presence of fluorine is known to influence the lipophilicity and metabolic stability of these molecules . The intermolecular interactions, such as hydrogen bonding and weak C—H⋯π(arene) and C—N⋯π(arene) interactions, can affect the solubility and crystal packing of the compounds .

Scientific Research Applications

Anticancer Applications

Several studies have focused on the synthesis and biological evaluation of compounds for anticancer activity. For example, pyrazolo[3,4-d]pyrimidin-4-ones bearing either alkyl or arylalkyl substituents have exhibited significant inhibitory activity against adenosine deaminase (ADA), which is implicated in cancer progression. These compounds, particularly 1-(4-((4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-2-yl)methyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, have shown efficacy in attenuating bowel inflammation in animal models of colitis, indicating potential for cancer treatment (La Motta et al., 2009).

Antibacterial Activity

The design and synthesis of pyrazolo[1,5-a]pyrimidines have reported potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. The studies highlighted structure–activity relationships and showed that some compounds exhibited potent in vitro growth inhibition of M. tuberculosis, highlighting their potential as inhibitors (Sutherland et al., 2022).

Anti-inflammatory and Analgesic Activities

New imidazolyl acetic acid derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds, including 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, have shown significant activity against carrageenan-induced rat paw edema and inhibited writhing in mice, indicating their potential as anti-inflammatory and analgesic agents (Khalifa et al., 2008).

PET Imaging Agents

Fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), offering potential as imaging agents for neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4S/c18-12-4-2-11(3-5-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-6-1-7-20-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUFOGDPXFIWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate

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